2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound is characterized by the presence of a bromothiophene ring, an amino group, and an ethanol moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce de-brominated derivatives .
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and proteins, potentially altering their activity. The ethanol group may facilitate the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol: Similar structure but with the bromine atom at a different position on the thiophene ring.
2-(3-bromothiophen-2-yl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Contains an additional ethyl group, which may affect its reactivity and solubility.
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-1-4-11-7(6)5-9-2-3-10/h1,4,9-10H,2-3,5H2 |
InChI Key |
XSAJSTDMLQXIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CNCCO |
Origin of Product |
United States |
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